2,3-Dibromo-1,1,1,3,3-pentafluoropropane

説明

2,3-Dibromo-1,1,1,3,3-pentafluoropropane, also known as halon 2402, is a chemical compound used as a fire extinguishing agent and in the manufacturing of pharmaceuticals and organic chemicals . It has a molecular formula of C3HBr2F5 and a molecular weight of 291.84 .

Molecular Structure Analysis

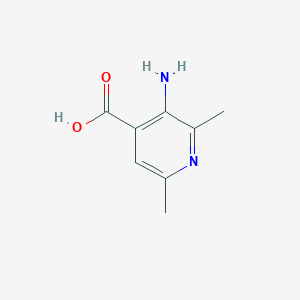

The molecular structure of 2,3-Dibromo-1,1,1,3,3-pentafluoropropane consists of a three-carbon backbone with two bromine atoms and five fluorine atoms attached . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

2,3-Dibromo-1,1,1,3,3-pentafluoropropane is a highly reactive and flammable compound . In its liquid form, it can cause cold burns and frostbite upon contact with skin . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Environmental Impact and Toxicology

Research has been conducted on the environmental and toxicological impacts of hydrofluorocarbons (HFCs), including 1,1,1,3,3-pentafluoropropane (HFC-245fa). Studies demonstrate the importance of understanding the toxic effects of these compounds to ensure they are used safely and in a manner that minimizes environmental impact. For instance, Ema et al. (2010) reviewed the reproductive and developmental toxicity of HFCs used as refrigerants, finding that while some HFCs showed no significant toxic effects at high concentrations, others, like HFC-245fa, caused decreases in maternal body weight and fetal weight at high exposure levels, underscoring the need for careful risk assessment and emission reduction efforts to mitigate exposure risks (Ema, Naya, Yoshida, & Nagaosa, 2010).

Applications in Materials Science

The unique properties of fluorinated compounds like 2,3-Dibromo-1,1,1,3,3-pentafluoropropane are explored in materials science, particularly in the development of membranes for gas separation. Wang, Cao, and Chung (2002) investigated the diffusion characteristics of gases through polyimide membranes synthesized from hexafluoropropane dianhydride and other fluorinated compounds, highlighting the potential of these materials in selective gas separation technologies. This research demonstrates the utility of fluorinated compounds in enhancing the performance of materials used for critical environmental and industrial processes (Wang, Cao, & Chung, 2002).

Analytical and Synthetic Chemistry

In the realm of analytical and synthetic chemistry, fluorinated compounds like 2,3-Dibromo-1,1,1,3,3-pentafluoropropane serve as pivotal reagents and intermediates. Their unique reactivity and physicochemical properties facilitate the synthesis of complex molecules and the development of novel analytical methodologies. For example, Kazakova and Vasilyev (2017) discussed the use of trifluoromethanesulfonic acid, a related fluorinated compound, in various organic synthesis reactions, illustrating the broad utility of fluorinated reagents in enhancing synthetic efficiency and enabling new transformation pathways (Kazakova & Vasilyev, 2017).

作用機序

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s also noted to harm public health and the environment by destroying ozone in the upper atmosphere . Safety measures include avoiding breathing its fumes, mist, spray, vapors, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1,2-dibromo-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNIYCULZNYNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507412 | |

| Record name | 1,2-Dibromo-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-1,1,1,3,3-pentafluoropropane | |

CAS RN |

431-78-7 | |

| Record name | 1,2-Dibromo-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3352168.png)

![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)